Technical Guide: Chemical Properties of 2-Hydroxyquinolin-8-yl Acetate
Technical Guide: Chemical Properties of 2-Hydroxyquinolin-8-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinolin-8-yl acetate, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of the versatile 8-hydroxyquinoline scaffold. The introduction of a hydroxyl group at the 2-position and an acetate group at the 8-position modifies the electronic and steric properties of the parent quinoline ring, potentially leading to novel biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for this compound, aimed at facilitating further research and development.
Chemical and Physical Properties
Quantitative data for 2-Hydroxyquinolin-8-yl acetate and its immediate precursor, 8-hydroxyquinolin-2(1H)-one, are summarized in the tables below for easy comparison. Due to limited direct experimental data for the title compound, some properties are based on data for structurally related compounds.
Table 1: General Chemical Properties
| Property | 2-Hydroxyquinolin-8-yl Acetate | 8-Hydroxyquinolin-2(1H)-one (Precursor) |
| IUPAC Name | (2-Oxo-1,2-dihydroquinolin-8-yl) acetate[1] | 8-Hydroxyquinolin-2(1H)-one |
| Synonyms | 2-Oxo-1,2-dihydroquinolin-8-yl acetate, 8-Acetoxy-2-quinolone, 8-Acetoxycarbostyril[1] | 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril |
| CAS Number | 15450-72-3[1] | 15450-76-7 |
| Molecular Formula | C₁₁H₉NO₃[1] | C₉H₇NO₂ |
| Molecular Weight | 203.19 g/mol [1] | 161.16 g/mol |
Table 2: Physical Properties
| Property | 2-Hydroxyquinolin-8-yl Acetate | 8-Hydroxyquinolin-2(1H)-one (Precursor) |
| Melting Point | Data not available | 287–288 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in methanol[2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-Hydroxyquinolin-8-yl acetate is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the procedure for a structurally similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[2]. The synthesis involves two main steps: the preparation of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its O-acetylation.
Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)
This procedure is adapted from the synthesis of 8-hydroxyquinolin-2(1H)-one reported by Chavez-Reyes et al. (2023)[2].
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Reaction Setup: A solution of 2-amino-8-hydroxyquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (10%) is prepared in a round-bottom flask equipped with a magnetic stirrer.
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Diazotization: The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
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Hydrolysis: The reaction mixture is then heated to 80 °C and stirred for 1 hour.
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Work-up: The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.
Synthesis of 2-Hydroxyquinolin-8-yl Acetate
This proposed protocol is based on the O-acylation method described by Chavez-Reyes et al. (2023)[2] and general O-acetylation procedures.
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Reaction Setup: In a suitable flask, 8-hydroxyquinolin-2(1H)-one (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or pyridine. A magnetic stir bar is added.
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Acetylation: Acetic anhydride (1.2 eq) is added to the solution. If acetonitrile is used as the solvent, a base such as triethylamine (1.2 eq) should be added. The mixture is stirred at room temperature.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield 2-Hydroxyquinolin-8-yl acetate.
Spectral Data
Detailed spectral data for 2-Hydroxyquinolin-8-yl acetate is limited. The following provides available mass spectrometry data and references to the spectral data of its precursor for comparison.
Mass Spectrometry (GC-MS)
The mass spectrum of 2-Oxo-1,2-dihydroquinolin-8-yl acetate shows characteristic fragment ions at m/z values of 161 and 133[1].
Reference Spectral Data of 8-Hydroxyquinolin-2(1H)-one (Precursor) [2]
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FTIR–ATR (ν, cm⁻¹): 3144 (N–H and O–H stretching), 3068, 3013, 1632 (C=O stretching), 1597 (C=C stretching), 1554, 1471, 1410, 1327, 1286, 1155, 1086, 1051, 873, 832, 790, 742, 570.
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¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 6.48 (d, J = 9.2 Hz, 1H), 6.95 (dd, J = 7.6, 1.2 Hz, 1H), 6.99 (dd, J = 7.8, 7.8 Hz, 1H), 7.10 (dd, J = 7.6, 1.2 Hz, 1H), 7.84 (d, J = 9.2 Hz, 1H), 10.45 (br s, 2H, NH and OH).
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¹³C NMR (101 MHz, DMSO-d₆, δ, ppm): 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH), 122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), 161.4 (Cq, C=O).
Visualizations
Synthesis Workflow
The logical workflow for the synthesis of 2-Hydroxyquinolin-8-yl acetate from 2-amino-8-hydroxyquinoline is depicted below.
Caption: Synthesis of 2-Hydroxyquinolin-8-yl acetate.
Tautomerism of 2-Hydroxyquinoline Moiety
The 2-hydroxyquinoline moiety of the title compound exists in equilibrium with its 2-quinolone tautomer.
Caption: Tautomerism of the 2-hydroxyquinoline core.
